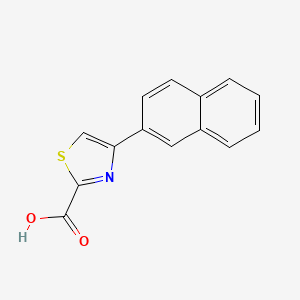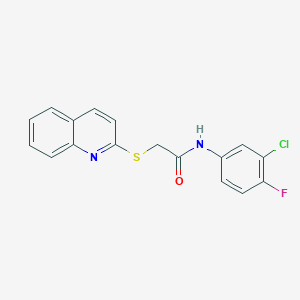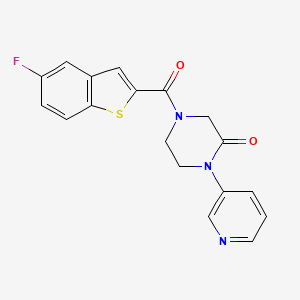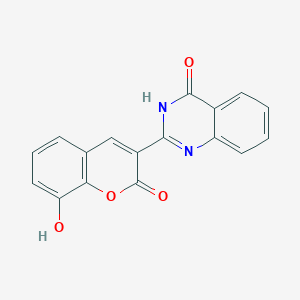
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, also known as coumestrol quinazoline, is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Coumestrol quinazoline has been extensively studied for its potential applications in cancer treatment and other diseases.
Wirkmechanismus
Coumestrol quinazoline exerts its anti-cancer effects by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline prevents the DNA from unwinding, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Coumestrol quinazoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. Coumestrol quinazoline has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in gene expression and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
Coumestrol quinazoline has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II, making it a valuable tool for studying the role of topoisomerase II in DNA replication and repair. Coumestrol quinazoline is also relatively easy to synthesize, making it readily available for research purposes.
One limitation of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline is its potential toxicity. It has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells, raising concerns about its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline. One area of research is the development of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline analogs with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline with other anti-cancer agents.
Conclusion:
In conclusion, 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline is a potent inhibitor of topoisomerase II with potential applications in cancer treatment. It has several biochemical and physiological effects and is relatively easy to synthesize. However, its potential toxicity raises concerns about its use as a therapeutic agent. Further research is needed to fully understand the potential of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline for cancer treatment and other diseases.
Synthesemethoden
Coumestrol quinazoline can be synthesized using various methods, including the condensation reaction between 3-acetyl-4-hydroxycoumarin and anthranilic acid in the presence of phosphorus oxychloride. Another method involves the reaction between 3-acetyl-4-hydroxycoumarin and 2-aminobenzoic acid in the presence of acetic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
Coumestrol quinazoline has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Coumestrol quinazoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
2309798-26-1 |
|---|---|
Produktname |
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one |
Molekularformel |
C17H10N2O4 |
Molekulargewicht |
306.277 |
IUPAC-Name |
2-(8-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H10N2O4/c20-13-7-3-4-9-8-11(17(22)23-14(9)13)15-18-12-6-2-1-5-10(12)16(21)19-15/h1-8,20H,(H,18,19,21) |
InChI-Schlüssel |
AGNRDUDVCXKHID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




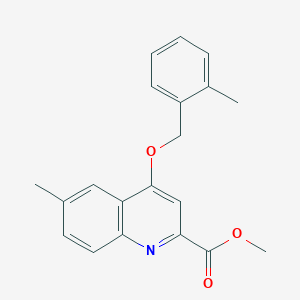
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)
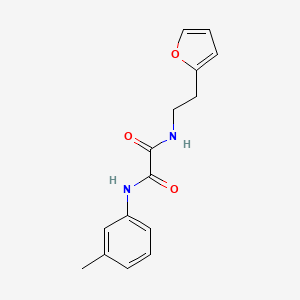

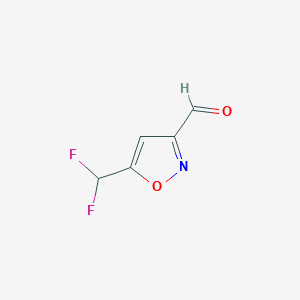
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)

